2-(2-Methoxyethoxy)ethyl 8-(2-octylcyclopropyl)octanoate
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Overview
Description
A(2)C is a biochemical.
Scientific Research Applications
Membrane Fluidization and Anesthesia
- A study by Buck, Allan, and Harris (1989) found that intravenous administration of this compound in mice disordered brain membranes but did not produce intoxication or anesthesia. This indicates a specific interaction with brain membranes without the anesthetic effects (Buck, Allan, & Harris, 1989).
Erythrocyte Fusion
- Research by Glaser and Kosower (1986) demonstrated that this compound promotes fusion of rat, but not human, erythrocytes. This fusion was shown to be dependent on membrane proteolysis induced by calcium and a cytoplasmic protease, calpain (Glaser & Kosower, 1986).
Activation of Calpain
- Hayashi, Saito, and Kawashima (1992) found that the compound promotes the fusion of erythrocytes in the presence of exogenous calcium. This process was linked to the autolytic activation of mu-calpain, a calcium-activated neutral protease, suggesting a critical role for this enzyme in the fusion process (Hayashi, Saito, & Kawashima, 1992).
Membrane-Mobility Agent-Promoted Fusion
- Kosower, Glaser, and Kosower (1983) reported that rat erythrocytes undergo fusion when treated with this compound, linked to proteolysis of membrane proteins by calcium-activated proteases. This suggests that membrane protein degradation plays a necessary role in the fusion process (Kosower, Glaser, & Kosower, 1983).
Alteration of Red Blood Cell Membrane Properties
- A study by Kosower, Zipser, and Kosower (1980) demonstrated that brief incubation with this compound produces significant changes in human red blood cell membranes, indicating its potential for altering membrane properties (Kosower, Zipser, & Kosower, 1980).
Calpain-Calpastatin Balance in Fusion
- Glaser and Kosower (1986) also found that the balance between the protease calpain and its inhibitor, calpastatin, determines the fusibility of erythrocytes. This study highlighted the regulatory role of calpastatin in membrane fusion (Glaser & Kosower, 1986).
Thermally Sensitive Polymers
- Research by Pal and De (2012) on a related compound, 2-(2-methoxyethoxy)ethyl methacrylate, revealed the synthesis of thermoresponsive polymers with potential applications in materials science (Pal & De, 2012).
properties
CAS RN |
54050-62-3 |
---|---|
Product Name |
2-(2-Methoxyethoxy)ethyl 8-(2-octylcyclopropyl)octanoate |
Molecular Formula |
C24H46O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate |
InChI |
InChI=1S/C24H46O4/c1-3-4-5-6-8-11-14-22-21-23(22)15-12-9-7-10-13-16-24(25)28-20-19-27-18-17-26-2/h22-23H,3-21H2,1-2H3/t22-,23+/m1/s1 |
InChI Key |
LINQKXSEKAWBOU-PKTZIBPZSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OCCOCCOC |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOCCOC |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-(2-methoxy)ethoxyethyl-8-(2-n-octylcyclopropyl)octanoate A(2)C A2C A2C reagent membrane mobility agent A(2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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